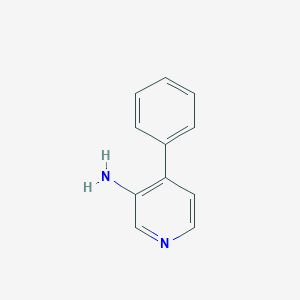

3-Amino-4-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKYMYEJLKQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376589 | |

| Record name | 3-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146140-99-0 | |

| Record name | 3-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-phenylpyridine (CAS: 146140-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-phenylpyridine is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with both an amino and a phenyl group, makes it a valuable intermediate for the development of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and safety considerations to support its application in research and drug discovery. The aminopyridine scaffold is of significant interest due to the diverse pharmacological activities exhibited by its derivatives.[2][3]

Chemical and Physical Properties

This compound is commercially available as a light yellow solid.[1] While extensive experimental data on all its physical properties are not widely published, the fundamental chemical identifiers and characteristics are well-established.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 146140-99-0 | [1] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][4] |

| Molecular Weight | 170.21 g/mol | [1][4] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1][4] |

| IUPAC Name | 4-phenylpyridin-3-amine | |

| Synonyms | 4-Phenyl-3-pyridinamine, 4-Phenylpyridin-3-ylamine | [1] |

| SMILES | Nc1cnccc1-c1ccccc1 | [4] |

| InChI Key | JXWKYMYEJLKQLL-UHFFFAOYSA-N | [4] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves modern cross-coupling reactions, which offer high efficiency and versatility. The Suzuki-Miyaura coupling is a common and effective method for forming the carbon-carbon bond between the pyridine and phenyl rings.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-4-halopyridine with phenylboronic acid.

Materials and Reagents:

-

3-Amino-4-halopyridine (e.g., 3-amino-4-bromopyridine or 3-amino-4-iodopyridine) (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

-

To a flame-dried round-bottom flask, add the 3-amino-4-halopyridine, phenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[5]

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography or recrystallization to obtain the final product, this compound.[5]

Diagram 1: Generalized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The aminopyridine structural motif is present in numerous biologically active compounds, and derivatives have shown a wide range of pharmacological effects.[3][6]

-

Neurological Disorders: Aminopyridines are known to act as potassium channel blockers.[7] By blocking voltage-gated potassium channels, they can prolong action potentials, leading to increased calcium influx at nerve terminals and enhanced neurotransmitter release.[8][9] This mechanism is the basis for the therapeutic use of compounds like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine in conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][10] this compound's structure suggests it could serve as a scaffold for developing novel modulators of neuronal excitability.[1][8]

-

Oncology: The phenylpyridine core is being investigated for anticancer applications. For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

-

Antibiotic Research: This compound has been used in the synthesis of streptonigrin models, an antibiotic with broad-spectrum activity.[4]

-

Other Therapeutic Areas: The versatility of the aminopyridine scaffold has led to its incorporation into molecules targeting a wide array of enzymes and receptors, with applications in antiviral, anti-inflammatory, and cardiovascular research.[11][12]

Potential Mechanism of Action in Neuromodulation

The primary mechanism of action for many aminopyridines in the central nervous system is the blockade of voltage-gated potassium (Kv) channels.[7][11] This action has a cascading effect on neuronal signaling.

Diagram 2: Potential Neuromodulatory Mechanism of Aminopyridine Derivatives

Caption: Aminopyridines can enhance neurotransmission by blocking K+ channels.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related aminopyridine compounds can be used to infer potential hazards and necessary precautions. Aminopyridines as a class are generally considered toxic if swallowed or in contact with skin.[13]

Table 2: General Safety and Handling Precautions for Aminopyridines

| Category | Recommendation | Reference(s) |

| Hazard Statements | Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes skin irritation (H315), Causes serious eye irritation (H319). | [13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. | [13][14][15] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames. | [14] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up and away from incompatible materials such as strong oxidizing agents. | [16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [13] |

| First Aid (Skin) | Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. Get medical attention if irritation persists. | [13] |

| First Aid (Ingestion) | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | [13] |

| Spill Response | Wear appropriate PPE. Avoid generating dust. Sweep up and shovel into suitable containers for disposal. |

Disclaimer: This safety information is based on related compounds. Always consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate for developing novel therapeutics for neurological disorders and cancer is well-recognized. A thorough understanding of its properties, synthetic routes, and potential biological mechanisms, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the potential of this valuable molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 9. Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. alkalimetals.com [alkalimetals.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-phenylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and a full characterization profile based on established analytical techniques.

Introduction

This compound is a substituted pyridine derivative featuring both an amino and a phenyl group. This unique arrangement of functional groups makes it a desirable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] The pyridine scaffold is a common motif in pharmaceuticals, and the presence of an amino group provides a key handle for further chemical modifications, while the phenyl group can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.[2]

This guide outlines two of the most powerful and versatile methods in modern organic synthesis for the preparation of this compound: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination. Furthermore, a detailed account of the analytical techniques employed for the structural elucidation and purity assessment of the synthesized compound is provided.

Synthetic Pathways

The synthesis of this compound can be strategically approached by forming either the C-C bond between the pyridine and phenyl rings or the C-N bond of the amino group.

Suzuki-Miyaura Cross-Coupling

A robust method for the formation of the C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a halo-aminopyridine with phenylboronic acid. A plausible route starts from 3-amino-4-chloropyridine.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Buchwald-Hartwig Amination

Alternatively, the C-N bond can be formed via a Buchwald-Hartwig amination. This reaction would involve the coupling of a 3-halo-4-phenylpyridine with an ammonia equivalent.[3] This method is particularly effective for the formation of C-N bonds with a wide range of substrates.[3]

Caption: Proposed Buchwald-Hartwig synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes. These protocols are based on established procedures for similar heterocyclic compounds and may require optimization for the specific synthesis of this compound.[4]

Synthesis via Suzuki-Miyaura Coupling

Materials:

-

3-Amino-4-chloropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-amino-4-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Synthesis via Buchwald-Hartwig Amination

Materials:

-

3-Bromo-4-phenylpyridine

-

Benzophenone imine (ammonia surrogate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-4-phenylpyridine (1.0 eq), palladium(II) acetate (0.03 eq), and Xantphos (0.06 eq) in anhydrous toluene.

-

Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).

-

Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford this compound.

Characterization of this compound

The synthesized this compound should be a light yellow solid.[1] A comprehensive characterization is essential to confirm its identity, purity, and structure.

Caption: Workflow for the characterization of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity (HPLC) | ≥ 95% | [1] |

| CAS Number | 146140-99-0 | [2] |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected spectrum in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Pyridine H |

| ~8.0 | s | 1H | Pyridine H |

| ~7.5-7.3 | m | 5H | Phenyl H |

| ~7.1 | d | 1H | Pyridine H |

| ~3.9 | br s | 2H | -NH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected spectrum in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~150-140 | Pyridine C |

| ~138 | Phenyl C (quaternary) |

| ~130-127 | Phenyl CH |

| ~125-120 | Pyridine CH |

| ~115 | Pyridine C-NH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3450-3300 | N-H stretch (asymmetric and symmetric) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1620 | N-H bend |

| ~1600, 1580, 1480 | Aromatic C=C stretch |

| ~760, 700 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 170 | [M]⁺ (Molecular ion) |

| 169 | [M-H]⁺ |

| 143 | [M-HCN]⁺ |

Conclusion

This technical guide has outlined robust and modern synthetic strategies for the preparation of this compound, a compound of significant interest to the scientific and drug development communities. The detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for its synthesis. The comprehensive characterization data, including expected spectroscopic and physical properties, will aid researchers in the verification of their synthesized material. The methodologies and data presented herein are intended to facilitate the accessibility and utilization of this compound in further research and development endeavors.

References

Spectroscopic Profile of 3-Amino-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 3-Amino-4-phenylpyridine (C₁₁H₁₀N₂), a versatile building block in organic synthesis and pharmaceutical research.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 4-phenylpyridin-3-amine[3]

-

Molecular Formula: C₁₁H₁₀N₂[1]

-

Molecular Weight: 170.21 g/mol [1]

-

Appearance: Expected to be a light yellow solid.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related molecules such as 3-aminopyridine, 4-phenylpyridine, and 3-amino-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | Doublet | 1H | H2 (Pyridine) |

| ~7.9-8.1 | Doublet | 1H | H6 (Pyridine) |

| ~7.3-7.6 | Multiplet | 5H | Phenyl-H |

| ~7.0-7.2 | Doublet of Doublets | 1H | H5 (Pyridine) |

| ~3.5-4.5 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C4 (Pyridine) |

| ~145-150 | C2 (Pyridine) |

| ~140-145 | C6 (Pyridine) |

| ~135-140 | C1' (Phenyl, ipso) |

| ~128-130 | C2', C3', C4', C5', C6' (Phenyl) |

| ~120-125 | C5 (Pyridine) |

| ~115-120 | C3 (Pyridine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1620-1580 | Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium-Strong | Aromatic ring stretching |

| 1350-1250 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 169 | [M-H]⁺ |

| 143 | [M-HCN]⁺ |

| 142 | [M-N₂H₂]⁺ |

| 115 | [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic amine like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. An attached proton test (e.g., DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts relative to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5]

-

Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Interpretation: The peak with the highest m/z is often the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Guide to the Crystal Structure Analysis of 3-Amino-4-phenylpyridine Derivatives

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Amino-4-phenylpyridine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols, data presentation, and visualization of the analytical workflow essential for understanding the three-dimensional atomic arrangement of these compounds. The structural insights gained from such analysis are pivotal for rational drug design, polymorphism screening, and understanding structure-activity relationships (SAR).

As a representative example to illustrate the data and analytical process, this guide will refer to the detailed crystal structure analysis of 4-Amino-3,5-dichloropyridine (ADCP) , a related aminopyridine derivative for which comprehensive crystallographic data is available.

I. Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates.

A. Synthesis of Aminopyridine Derivatives

The synthesis of aminopyridine scaffolds can be achieved through various established organic chemistry reactions. A common method involves the Hofmann rearrangement of nicotinamide, where the amide is treated with sodium hypobromite to yield the corresponding amine. Other routes include palladium-catalyzed reactions for functionalizing the pyridine ring.

General Protocol for Hydrodechlorination:

-

A solution of a chloropyridine derivative (1 equivalent) is prepared in a solvent such as methanol (10 mL).

-

10% Palladium on carbon (Pd/C) catalyst (e.g., 1 mol%) and a base like sodium bicarbonate (1 equivalent per chlorine atom) are added to the solution.

-

The reaction vessel is sealed and purged with hydrogen gas.

-

The suspension is stirred at room temperature under a hydrogen atmosphere (1 atm) for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified using column chromatography to yield the final aminopyridine derivative.

B. Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in the process. The ideal crystal for single-crystal X-ray diffraction should be well-formed, free of defects, and typically between 30 to 300 microns in size.[1] Several techniques can be employed:

-

Slow Evaporation (Most Common): A nearly saturated solution of the purified compound is prepared in a suitable solvent. The choice of solvent is crucial; the compound should be moderately soluble.[2] The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly and undisturbed over days or weeks.[2]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, or lower, causing the solubility to decrease and promoting crystal growth.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

C. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and lattice parameters.[1]

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and oil.[1] The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

-

Data Reduction: The collected raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, applying corrections for factors like Lorentz and polarization effects, and performing an absorption correction.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Direct methods or Patterson methods are commonly used to determine the initial atomic positions.

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² to improve the agreement between the observed diffraction data and the data calculated from the model. In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

II. Data Presentation and Analysis: A Case Study

The following data for 4-Amino-3,5-dichloropyridine (ADCP) serves as a practical example of how crystallographic information is presented and interpreted.[3][4]

Crystal Data and Structure Refinement

Quantitative crystallographic data is conventionally summarized in a standardized table, providing key parameters about the crystal lattice and the quality of the refinement.

| Parameter | Value (for ADCP) |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Formula Weight | 163.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8681 (3) |

| b (Å) | 14.2811 (10) |

| c (Å) | 12.0461 (9) |

| α (°) | 90 |

| β (°) | 93.308 (3) |

| γ (°) | 90 |

| Volume (ų) | 662.62 (8) |

| Z | 4 |

| T (K) | 296 |

| ρcalc (g/cm³) | 1.634 |

| μ (mm⁻¹) | 0.96 |

| F(000) | 328.0 |

| Final R₁(I > 2σ(I)) | 0.0579 |

| wR₂(all data) | 0.1691 |

Table 1: Crystal data and structure refinement details for 4-Amino-3,5-dichloropyridine (ADCP).

Molecular Structure and Conformation

In the crystal structure of ADCP, the molecule is essentially planar. The C1—N1—C5 bond angle within the pyridine ring is 116.4 (5)°, a slight deviation from the ideal 120° for sp² hybridization, which can be attributed to the lone pair on the nitrogen atom.[3]

Supramolecular Assembly and Intermolecular Interactions

The overall crystal packing is stabilized by a network of non-covalent interactions. In the case of ADCP, molecules are assembled into chains via strong N—H⋯N hydrogen bonds.[3] These chains are further interconnected through offset π–π stacking interactions between the pyridine rings of adjacent chains.[3] The perpendicular distance between stacked rings is 3.4954 (12) Å.[3] The packing is further consolidated by halogen–π interactions.[3]

Hirshfeld surface analysis reveals the quantitative contributions of different intermolecular contacts, with Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) being the most significant for ADCP.[3]

Hydrogen Bond Geometry

Hydrogen bonds are critical in directing the assembly of molecules in the crystal. Their geometric parameters are typically presented in a dedicated table.

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N2—H2A···N1 | 0.86 | 2.36 | 3.204 (4) | 166 |

Table 2: Hydrogen bond geometry for 4-Amino-3,5-dichloropyridine (ADCP).

III. Visualization of Workflows and Interactions

Diagrams are essential for clearly communicating complex workflows and relationships. The following are generated using the Graphviz DOT language, adhering to specified design constraints.

References

The Rising Therapeutic Potential of 3-Amino-4-phenylpyridine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 3-amino-4-phenylpyridine has emerged as a privileged structure, with its analogs demonstrating significant potential in oncology and other therapeutic areas.[1][2] This technical guide provides an in-depth overview of the biological activities of novel this compound analogs, with a focus on their anticancer properties. We will delve into their synthesis, experimental evaluation, and mechanisms of action, presenting quantitative data and detailed protocols to support further research and development in this promising area.

Synthesis of this compound Analogs

The construction of the this compound core and its derivatives is most commonly achieved through modern palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig couplings offer efficient and versatile routes to these compounds.[2][3][4][5]

A generalized synthetic workflow often involves the coupling of a substituted 3-aminopyridine derivative with a phenylboronic acid or a related organoboron reagent. The specific starting materials can be varied to introduce a wide range of substituents on both the pyridine and phenyl rings, allowing for the creation of diverse chemical libraries for biological screening.

Biological Activity and Mechanism of Action

A significant body of research points to the potent anticancer activity of this compound analogs.[1][2] A primary mechanism underlying this activity is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[6][7]

CDK2 Inhibition and Cell Cycle Arrest

CDK2 is a key regulator of the cell cycle, specifically the G1 to S phase transition.[8] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[6][7] this compound analogs can act as competitive inhibitors at the ATP-binding site of CDK2, preventing the phosphorylation of its substrates.[6] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells and, in many cases, inducing apoptosis (programmed cell death).[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 3-Amino-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-phenylpyridine is a heterocyclic organic compound that has garnered interest within the scientific community as a versatile scaffold for the synthesis of novel therapeutic agents. While direct and extensive research into the specific mechanism of action of this compound is not widely published, analysis of structurally related aminopyridine and phenylpyridine derivatives provides significant insights into its potential biological activities. This technical guide consolidates the available data on these related compounds to hypothesize a mechanism of action for this compound, presenting quantitative data from analogous compounds, detailing relevant experimental protocols, and visualizing potential signaling pathways and workflows. The primary proposed mechanisms of action, based on analog studies, revolve around the modulation of ion channels and enzyme inhibition.

Introduction

This compound belongs to the aminopyridine class of compounds, which are known for their diverse pharmacological activities.[1] The presence of both a pyridine ring and an amino group suggests potential interactions with various biological targets.[2] Furthermore, the phenyl substitution introduces steric and electronic properties that can influence binding affinity and selectivity for specific enzymes and receptors.[3] This document serves as an in-depth exploration of the potential mechanisms through which this compound may exert its biological effects, drawing parallels from comprehensive studies on its structural analogs.

Potential Mechanisms of Action

Based on the biological activities of related compounds, the mechanism of action of this compound can be postulated to involve several key pathways:

Ion Channel Modulation

Aminopyridines are well-documented as blockers of voltage-gated potassium channels.[1][4] This action leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions at the presynaptic terminal and subsequently increases the release of neurotransmitters.[4] This mechanism is the basis for the therapeutic use of aminopyridine derivatives in certain neurological conditions.[4][5]

Enzyme Inhibition

Derivatives of phenylpyridine have been investigated as inhibitors of several key enzymes:

-

NADH Dehydrogenase (Complex I): Analogs of 1-methyl-4-phenylpyridinium (MPP+), which shares the 4-phenylpyridine core, are known inhibitors of NADH dehydrogenase in the mitochondrial electron transport chain.[6] This inhibition can lead to a decrease in ATP production and an increase in reactive oxygen species.

-

Dipeptidyl Peptidase-4 (DPP-4): Various phenylpyridine derivatives have been synthesized and evaluated as inhibitors of DPP-4, an enzyme involved in glucose metabolism.[7] Inhibition of DPP-4 increases the levels of incretin hormones, which leads to enhanced insulin secretion and improved glucose control.

-

Renin: A conformationally restricted analog incorporating a 3-amino-4-phenyl-2-piperidone scaffold has been shown to be a potent inhibitor of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure.[8]

-

Tubulin Polymerization: Diarylpyridines, which are structurally related to 4-phenylpyridine, have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9] This activity makes them potential candidates for anticancer therapies.

Quantitative Data for Analogs of this compound

| Compound/Analog | Target | Assay Type | Quantitative Metric (IC50/Ki) | Reference |

| 3(S)-(acetylamino)-alpha(S)-butyl-N-[4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]-2-oxo-4(R)-phenyl-1-piperidineacetamide | Renin | Enzyme Inhibition Assay | IC50 = 21 nM | [8] |

| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 | Enzyme Inhibition Assay | IC50 = 0.57 nM | [7] |

| 4'-alkyl-substituted 1-methyl-4-phenylpyridinium (MPP+) analogs | NADH Oxidase | Enzyme Inhibition Assay | IC50 values show negative correlation with hydrophobicity | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the precise mechanism of action of this compound, based on protocols used for its analogs.

Voltage-Gated Potassium Channel Patch-Clamp Assay

Objective: To determine the effect of this compound on voltage-gated potassium channel currents.

Methodology:

-

Cell Culture: Use a cell line stably expressing the desired potassium channel subtype (e.g., Kv1.1) in a suitable culture medium.

-

Electrophysiology Setup: Employ a whole-cell patch-clamp setup equipped with an amplifier, data acquisition system, and perfusion system.

-

Pipette and Bath Solutions: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate potassium currents.

-

Recording:

-

Establish a whole-cell recording configuration.

-

Apply a voltage protocol to elicit potassium channel currents (e.g., depolarizing steps from a holding potential of -80 mV).

-

Record baseline currents in the absence of the compound.

-

Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.

-

-

Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Renin Inhibition Fluorometric Assay

Objective: To quantify the inhibitory activity of this compound against renin.

Methodology:

-

Reagents: Obtain recombinant human renin, a fluorogenic renin substrate, and a suitable assay buffer.

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound (this compound) at various concentrations, and the renin enzyme.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by renin results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

-

Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of tubulin.

Methodology:

-

Reagents: Use purified bovine brain tubulin, a polymerization buffer containing GTP, and a positive control inhibitor (e.g., colchicine).[9]

-

Assay Setup: Perform the assay in a temperature-controlled spectrophotometer.[9]

-

Procedure:

-

Data Analysis: Compare the absorbance profiles of the samples treated with the test compound to the control to determine the extent of inhibition.[9]

Visualizations

Potential Signaling Pathways

Caption: Potential signaling pathways affected by this compound.

General Experimental Workflow

Caption: General workflow for investigating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, the extensive research on its structural analogs provides a strong foundation for postulating its biological activities. The most probable mechanisms include the modulation of voltage-gated potassium channels and the inhibition of key enzymes such as renin, DPP-4, and NADH dehydrogenase, as well as the disruption of tubulin polymerization. The experimental protocols and data presented in this guide offer a comprehensive framework for future investigations to definitively characterize the pharmacological profile of this promising compound. Further research is warranted to explore these potential mechanisms and to evaluate the therapeutic potential of this compound and its derivatives in various disease models.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 6. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Amino-4-phenylpyridine Derivatives as Tubulin Polymerization Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2][3] They play a crucial role in numerous essential cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][2] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is vital for proper chromosome segregation.[4] This makes tubulin a key and clinically validated target for the development of anticancer therapeutics.[1][4]

Microtubule-targeting agents (MTAs) disrupt microtubule dynamics and are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[1] These agents often bind to one of three major sites on the tubulin dimer: the taxane, vinca, or colchicine binding sites.[4] The colchicine binding site, located on β-tubulin at the interface with α-tubulin, is a particularly attractive target for the development of new inhibitors.[5] Combretastatin A-4 (CA-4), a natural product that binds to this site, shows excellent cytotoxicity against a wide range of cancer cells but is limited by poor bioavailability and metabolic instability.[5]

This has spurred the development of synthetic analogues that mimic the structural features of CA-4, often replacing its flexible cis-stilbene bridge with rigid heterocyclic scaffolds. Among these, pyridine derivatives have emerged as a promising class. This guide focuses specifically on 3-amino-4-phenylpyridine and related diarylpyridine derivatives, which utilize a rigid pyridine linker to fix the two aryl rings in a conformation that is optimal for binding to the colchicine site, thereby acting as potent inhibitors of tubulin polymerization.[5][6]

Mechanism of Action

The primary mechanism of action for this compound derivatives involves their direct interaction with the colchicine binding site on β-tubulin.[5] This binding event physically obstructs the curved-to-straight conformational change that tubulin dimers must undergo to be incorporated into a growing microtubule.

The key steps in the mechanism are:

-

Binding to Tubulin: The derivative binds to the colchicine pocket on the β-tubulin subunit. Molecular docking studies suggest that one aryl ring (often a 3,4,5-trimethoxyphenyl group, mimicking the A-ring of CA-4) inserts deep into a hydrophobic pocket, while the second aryl ring extends towards the α/β-tubulin interface.[5][7]

-

Inhibition of Polymerization: By occupying this site, the compound prevents the tubulin heterodimers from assembling into protofilaments, thus inhibiting microtubule formation and disrupting the dynamic equilibrium of the microtubule network.[1][5]

-

Mitotic Arrest: The disruption of the mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1] This triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[5][7][8]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death and exerting the cytotoxic effect on cancer cells.[5][7]

Below is a diagram illustrating this proposed signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of 3-Amino-4-phenylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. In silico modeling has emerged as an indispensable tool in the rational design and optimization of this compound derivatives, accelerating the drug discovery process by predicting molecular interactions, pharmacokinetic properties, and biological activities. This technical guide provides an in-depth overview of the core in silico methodologies applied to this class of compounds, supported by experimental data and detailed protocols.

Core In Silico Methodologies

The computational investigation of this compound derivatives primarily revolves around three key techniques: Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling. These methods, often used in conjunction, provide a multi-faceted approach to understanding the molecular determinants of activity and guiding the design of novel, more potent, and selective molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are pivotal in establishing a mathematical relationship between the chemical structure of the this compound derivatives and their biological activity. These models are instrumental in predicting the activity of untested compounds and identifying key molecular descriptors that govern their therapeutic effects.

A common workflow for developing robust QSAR models for pyridine derivatives involves the following steps[1]:

-

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation.

-

Molecular Structure Generation and Optimization: 2D structures of the compounds are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is then performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations.

-

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

-

1D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

-

2D Descriptors: Topological indices, constitutional descriptors.

-

3D Descriptors: Steric (e.g., CoMFA), electronic (e.g., CoMSIA), and hydrophobic fields.

-

-

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model using the training set. The goal is to create an equation that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (e.g., predictive r², pred_r²).

A study on a series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives as IKK-β inhibitors successfully employed QSAR to predict the pIC50 values of new compounds[2]. This model, along with molecular docking, helped in screening for compounds with better inhibitory concentrations[2]. Similarly, 2D and 3D-QSAR models for amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium derivatives as factor Xa inhibitors demonstrated good predictive capabilities, with r² and q² values of 0.8002 and 0.8790, respectively[1].

| Model Type | Statistical Parameter | Value | Reference |

| 2D-QSAR (MLR) | r² | 0.8002 | [1] |

| 2D-QSAR (MLR) | q² | - | [1] |

| 3D-QSAR (k-NN MFA) | q² | 0.8790 | [1] |

| 3D-QSAR (k-NN MFA) | pred_r² | 0.9340 | [1] |

| 2D-QSAR (SA-PCR) | r² | 0.8940 | [3] |

| 2D-QSAR (SA-PCR) | q² | 0.7648 | [3] |

| 2D-QSAR (SA-PCR) | pred_r² | 0.8177 | [3] |

Table 1: Representative statistical parameters for QSAR models of pyridine derivatives.

Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a this compound derivative within the active site of a target protein. This technique provides crucial insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

A typical molecular docking workflow for this compound derivatives includes the following stages:

-

Target Protein Preparation: The 3D structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized, and partial charges are assigned.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site. A scoring function is then used to estimate the binding affinity for each pose.

-

Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions between the ligand and the protein residues. Visualization software (e.g., PyMOL, VMD) is used to inspect the binding interactions in 3D.

Molecular docking studies have been instrumental in understanding the binding modes of various pyridine derivatives. For instance, a docking study of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives with IKK-β identified key interactions within the active site[2]. Another study on aminopyridines and their interaction with K+ channels used molecular docking to identify a common binding site within the alpha-subunit of the channel[4].

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 3-Amino-4-(Boc-amino) pyridine | Amyotrophic lateral sclerosis target | -5.25 | Not Specified | [5] |

| 2-aminopyridine | KcsA K+ channel | 3-7 (estimated) | Thr107, Ala111 | [4] |

| 3-aminopyridine | KcsA K+ channel | 3-7 (estimated) | Thr107, Ala111 | [4] |

| 4-aminopyridine | KcsA K+ channel | 3-7 (estimated) | Thr107, Ala111 | [4] |

Table 2: Examples of docking results for aminopyridine derivatives.

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based).

The generation of a pharmacophore model typically follows these steps:

-

Feature Definition: Common chemical features relevant for molecular recognition are identified. These include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (AR), and positive/negative ionizable centers.

-

Model Generation (Ligand-Based): A set of active molecules is aligned, and the common features are identified to create a pharmacophore hypothesis.

-

Model Generation (Structure-Based): The key interaction points between a ligand and its target protein are identified from a crystal structure or a docked complex. These interaction points are then translated into pharmacophoric features.

-

Model Validation: The generated pharmacophore model is validated by its ability to distinguish active from inactive compounds in a database.

-

Virtual Screening: The validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.

Pharmacophore modeling has been successfully applied to various pyridine derivatives to identify key structural features for activity[6][7]. For instance, a pharmacophore model for N3-phenylpyrazinones as CRF1 receptor antagonists identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial features[6].

Mandatory Visualizations

Caption: Integrated workflow for in silico modeling and drug discovery of this compound derivatives.

Caption: Generalized signaling pathway inhibited by this compound derivatives.

Conclusion

In silico modeling plays a crucial and ever-expanding role in the development of novel this compound derivatives as therapeutic agents. Methodologies such as QSAR, molecular docking, and pharmacophore modeling provide a powerful computational toolkit for understanding structure-activity relationships, elucidating binding mechanisms, and guiding the rational design of more effective and safer drugs. The integration of these computational approaches with traditional medicinal chemistry and biological evaluation creates a synergistic workflow that significantly accelerates the journey from initial hit to clinical candidate. As computational power and algorithmic accuracy continue to improve, the impact of in silico modeling on the discovery of new medicines based on the this compound scaffold is set to grow even further.

References

- 1. researchgate.net [researchgate.net]

- 2. In silico drug discovery of IKK-β inhibitors from 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives based on QSAR, docking, molecular dynamics and drug-likeness evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QSAR studies on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] Pyridine derivatives as angiotensin II (AT1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetic and Toxicological Profile of 3-Amino-4-phenylpyridine: A Survey of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of the currently available information regarding the toxicity and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Amino-4-phenylpyridine. Extensive literature searches reveal a notable scarcity of direct experimental data for this specific chemical entity. The majority of accessible information is derived from computational, in silico, predictions performed on structurally related compounds, primarily derivatives of 3-aminopyridin-2(1H)-one. Consequently, this document focuses on presenting these predictive insights as a preliminary guide for researchers, while underscoring the critical need for empirical studies to validate these findings. No detailed experimental protocols or established signaling pathways directly associated with this compound were identified in the public domain.

Introduction

This compound is a heterocyclic amine containing a pyridine ring substituted with an amino group and a phenyl group. Its structural motif suggests potential applications in medicinal chemistry and materials science. However, a comprehensive understanding of its pharmacokinetic and toxicological profile is essential for its safe and effective development. This guide aims to collate and present the existing, albeit limited, data on the ADME and toxicity of this compound and its close analogs.

ADME Properties (In Silico Predictions for Related Compounds)

Table 1: Summary of Predicted ADME Properties for 3-Aminopyridine Derivatives

| Parameter | Prediction | Source |

| Oral Bioavailability | Favorable | [3] |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | Compliant | [5][6] |

| Intracellular Accumulation | Observed for some derivatives | [1] |

It is crucial to reiterate that these are computational predictions for related, but distinct, molecules. Experimental validation is necessary to determine the actual ADME properties of this compound.

Toxicity Profile (In Silico and Limited Experimental Data)

Direct experimental toxicity data for this compound is sparse. One source notes that a related compound, 2-Amino-5-phenylpyridine, emits toxic fumes of nitrogen oxides (NOx) upon decomposition when heated.[7]

In silico toxicity predictions for derivatives of 3-aminopyridine-2(1H)-one suggest a favorable safety profile, indicating they are likely non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic.[2] Some studies on these derivatives have shown them to be non-cytotoxic in in vitro fibroblast cell line assays.[8]

Table 2: Summary of Toxicity Profile for 3-Aminopyridine Derivatives

| Toxicity Endpoint | Prediction/Observation | Source |

| General Toxicity | Emits toxic fumes upon heating (related compound) | [7] |

| Cytotoxicity | Predicted to be non-cytotoxic; some derivatives non-cytotoxic in vitro | [2][8] |

| Mutagenicity | Predicted to be non-mutagenic | [2] |

| Immunotoxicity | Predicted to be non-immunotoxic | [2] |

| Carcinogenicity | Predicted to be non-carcinogenic | [2] |

Experimental Protocols

A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the assessment of toxicity or ADME properties of this compound. Standard methodologies for evaluating the ADME and toxicity of novel chemical entities would be applicable. These would typically include:

General Experimental Workflow for ADME/Tox Assessment

Caption: A generalized workflow for the ADME and toxicology assessment of a novel chemical entity.

Signaling Pathways

No specific signaling pathways associated with the biological activity or toxicity of this compound have been reported in the literature. Research into the mechanism of action of this compound is required to elucidate any relevant pathways.

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Amino-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2][3] 3-Amino-4-phenylpyridine is a valuable building block in the synthesis of various pharmaceutically active compounds. The presence of the primary amine on the pyridine ring can, however, present challenges in Suzuki-Miyaura couplings. The lone pair of electrons on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1][4]

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-4-halopyridine with phenylboronic acid to synthesize this compound. Both conventional heating and microwave-assisted protocols are described, along with troubleshooting and optimization strategies.

Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling to synthesize this compound is depicted below:

Data Presentation: Comparison of Reaction Conditions

The successful outcome of the Suzuki-Miyaura coupling is highly dependent on the interplay of several parameters. The following table summarizes various conditions reported for the Suzuki coupling of aminopyridines, providing a comparative overview that can guide the selection of starting conditions.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 85[5] |

| 2 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-24 | N/A[2] |

| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High[1] |

| 4 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst (2) | RuPhos | LiHMDS (2.5) | THF | 65 | 16 | 83[6] |

| 5 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ (2.0) | DMF | 120-150 (µW) | 0.17-0.5 | High[2] |

Experimental Protocols

Materials and Reagents

-

3-Amino-4-bromopyridine (or other 3-amino-4-halopyridine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, water)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Standard laboratory glassware and purification equipment (e.g., Celite, silica gel for column chromatography)

Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific substrates.

-

Reaction Setup : To a dry round-bottom flask, add 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).[2][7]

-

Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[3][4]

-

Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). If using a catalyst that requires a ligand, add the ligand at this stage.[4][7]

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][2]

-

Reaction : Heat the reaction mixture to 80–110 °C with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[2][3]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[4][7]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.[2][7]

Protocol 2: Microwave Irradiation

Microwave irradiation can significantly reduce reaction times.[1][2]

-

Reaction Setup : In a microwave vial, combine 3-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.5 eq), the base (e.g., Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).[1][2]

-

Solvent Addition : Add the chosen degassed solvent (e.g., 1,4-dioxane/water 4:1 or DMF) to the vial.[1][2]

-

Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1][2]

-

Work-up and Purification : After cooling to room temperature, work-up and purify the product as described in the conventional heating protocol.[1][2]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

-

Low Yield or No Reaction : This can be due to catalyst inhibition by the aminopyridine.[4] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or employing modern pre-catalysts.[4] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[4] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[1]

-

Side Reactions :

-

Protodeboronation : The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using boronic esters (e.g., pinacol esters) which are more stable, or by running the reaction under strictly anhydrous conditions.[1]

-

Homocoupling : The formation of biphenyl from the phenylboronic acid. Optimizing the reaction temperature and time can help to reduce this side reaction.

-

-

Base Selection : The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for aminopyridine substrates.[4] If the reaction is sluggish, a stronger base like K₃PO₄ may be required.

By following these protocols and considering the optimization strategies, researchers can successfully synthesize this compound and its derivatives for various applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes & Protocols for the Multicomponent Synthesis of 3-Amino-4-phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted 3-amino-4-phenylpyridine derivatives utilizing a one-pot, four-component reaction. This approach offers an efficient and atom-economical route to novel heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

This compound derivatives are a class of heterocyclic compounds that serve as valuable building blocks in organic synthesis and pharmaceutical research. Their unique structural motif makes them attractive scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and neurological disorders.[1] Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of these complex molecules from simple, readily available starting materials in a single step, thereby reducing waste and saving time and resources.[2]

This application note focuses on a well-established four-component reaction for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile, a close analogue and precursor to the target this compound scaffold. The reaction involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

Four-Component Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile

A widely utilized and efficient method for the synthesis of highly substituted pyridines is the one-pot reaction of an aldehyde, a ketone, an active methylene nitrile (such as malononitrile), and ammonium acetate.[3][4] By selecting benzaldehyde and acetophenone as the aldehyde and ketone components, respectively, this reaction yields 2-amino-4,6-diphenylpyridine-3-carbonitrile.

Reaction Scheme:

This reaction can be catalyzed by various means, including ionic liquids, nanocatalysts, or simply by heating in a suitable solvent.[3][5] The use of a catalyst can significantly improve the reaction rate and yield.

Quantitative Data Summary

The following table summarizes representative quantitative data for the four-component synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile and related derivatives under different catalytic conditions.

| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| [Bmim][BF4] | Benzaldehyde | Acetophenone | Neat | 60 | 4h | 92 | [3] |

| Ethylammonium Nitrate | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Malononitrile, Ammonium Acetate | Neat | 60 | 2h | 90 | [6] |

| Na2CaP2O7 | Benzaldehyde | Acetophenone | Solvent-free | 80 | 30 min | 92 | [4] |

| Cu/C Nanoparticles | Benzaldehyde | Acetophenone | Acetonitrile | 80 | 1.5h | 95 | [5] |

| None (Conventional) | Benzaldehyde | Acetophenone | Ethanol | Reflux | 8h | 80 | [6] |

Experimental Protocols

General Protocol for the Four-Component Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile

This protocol is a generalized procedure based on literature methods.[3][4][5][6]

Materials:

-

Benzaldehyde (1.0 mmol)

-

Acetophenone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (8.0 mmol)

-

Catalyst (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), 0.5 mmol)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and hotplate

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (8.0 mmol), and the catalyst (if applicable).

-

Add ethanol (5 mL) to the flask.

-

Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.

-

Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-